
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride, also known as DABCO-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and commonly used as a catalyst in organic chemistry reactions. DABCO-HCl has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学研究应用
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, such as Michael addition, aldol condensation, and Knoevenagel condensation. This compound has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
作用机制
The mechanism of action of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is based on its ability to act as a nucleophilic base. It can react with various electrophiles, such as carbonyl compounds, to form a stable intermediate. This intermediate can then undergo further reactions to form the desired product. The presence of this compound can also increase the rate of the reaction by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that this compound can cause irritation to the skin, eyes, and respiratory system if not handled properly. In terms of its biochemical and physiological effects, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is its high selectivity. It can selectively react with certain functional groups, which can lead to the formation of the desired product with high yield. Additionally, this compound is relatively inexpensive and readily available. However, one of the limitations of using this compound is its low solubility in some solvents, which can limit its use in certain reactions. It is also important to note that this compound can react with some functional groups, such as carboxylic acids, which can lead to unwanted side reactions.
未来方向
There are several future directions for the study of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the development of new applications for this compound in organic chemistry reactions could lead to the discovery of new compounds with unique properties. Overall, the study of this compound has the potential to lead to significant advances in various fields of research.
合成方法
The synthesis of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves the reaction of dimethyl malonate with piperidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRVWCZPRPGIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
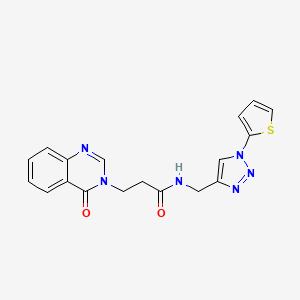
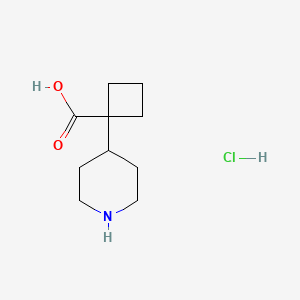

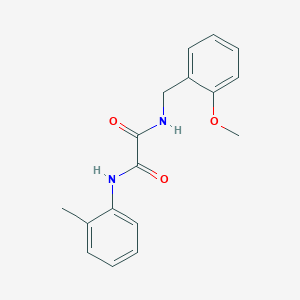

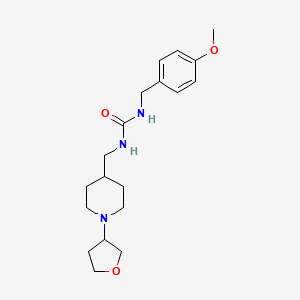
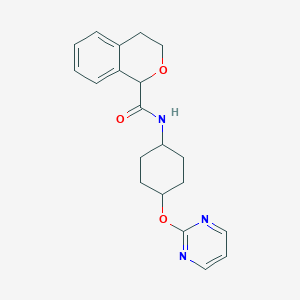

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)

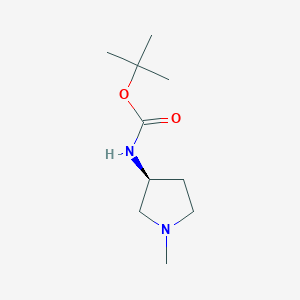


![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
